

Comparative Analysis of 1-Nitro-3-(trichloromethyl)benzene and Structurally Related Nitroaromatics

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Compound of Interest

Compound Name: 1-Nitro-3-(trichloromethoxy)benzene

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A detailed guide for researchers and drug development professionals on the synthesis, spectroscopic properties, and reactivity of 1-Nitro-3-(trichloromethyl)benzene, with a comparative look at its trifluoromethyl and trifluoromethoxy analogues.

This guide provides a comprehensive comparison of 1-Nitro-3-(trichloromethyl)benzene with its structural analogues, 1-Nitro-3-(trifluoromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene. The objective is to offer a detailed overview of their chemical structures, synthetic routes, and key experimental data to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure Confirmation

The compound of primary focus is 1-Nitro-3-(trichloromethyl)benzene. Its chemical structure consists of a benzene ring substituted with a nitro group and a trichloromethyl group at positions 1 and 3, respectively. The Chemical Abstracts Service (CAS) registry number for this compound is 709-58-0.[1][2] The molecular formula is $C_7H_4Cl_3NO_2$, and its molecular weight is approximately 240.47 g/mol.[1]

For comparative purposes, this guide includes data on two key analogues:

- 1-Nitro-3-(trifluoromethyl)benzene: CAS number 98-46-4.[3]

- 1-Nitro-3-(trifluoromethoxy)benzene: CAS number 2995-45-1.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical and Spectroscopic Data Comparison

The following table summarizes key physicochemical and spectroscopic data for 1-Nitro-3-(trichloromethyl)benzene and its selected analogues. This data is crucial for identification, purity assessment, and understanding the electronic effects of the different substituents on the benzene ring.

Property	1-Nitro-3-(trichloromethyl)benzene	1-Nitro-3-(trifluoromethyl)benzene	1-Nitro-3-(trifluoromethoxy)benzene
CAS Number	709-58-0 [1] [2] [8]	98-46-4 [3]	2995-45-1 [4] [5] [6] [7]
Molecular Formula	C7H4Cl3NO2 [1] [8]	C7H4F3NO2 [3]	C7H4F3NO3 [5] [6] [9]
Molecular Weight	240.47 g/mol [1]	191.11 g/mol [3]	207.11 g/mol [6] [10]
IUPAC Name	1-nitro-3-(trichloromethyl)benzene [2] [8]	1-nitro-3-(trifluoromethyl)benzene [3]	1-nitro-3-(trifluoromethoxy)benzene [5]
Synonyms	3-nitrobenzotrichloride [8]	m-Nitrobenzotrifluoride [3]	3-(Trifluoromethoxy)nitrobenzene [6]

Experimental Protocols and Synthesis

Synthesis of 1-Nitro-3-(trichloromethyl)benzene

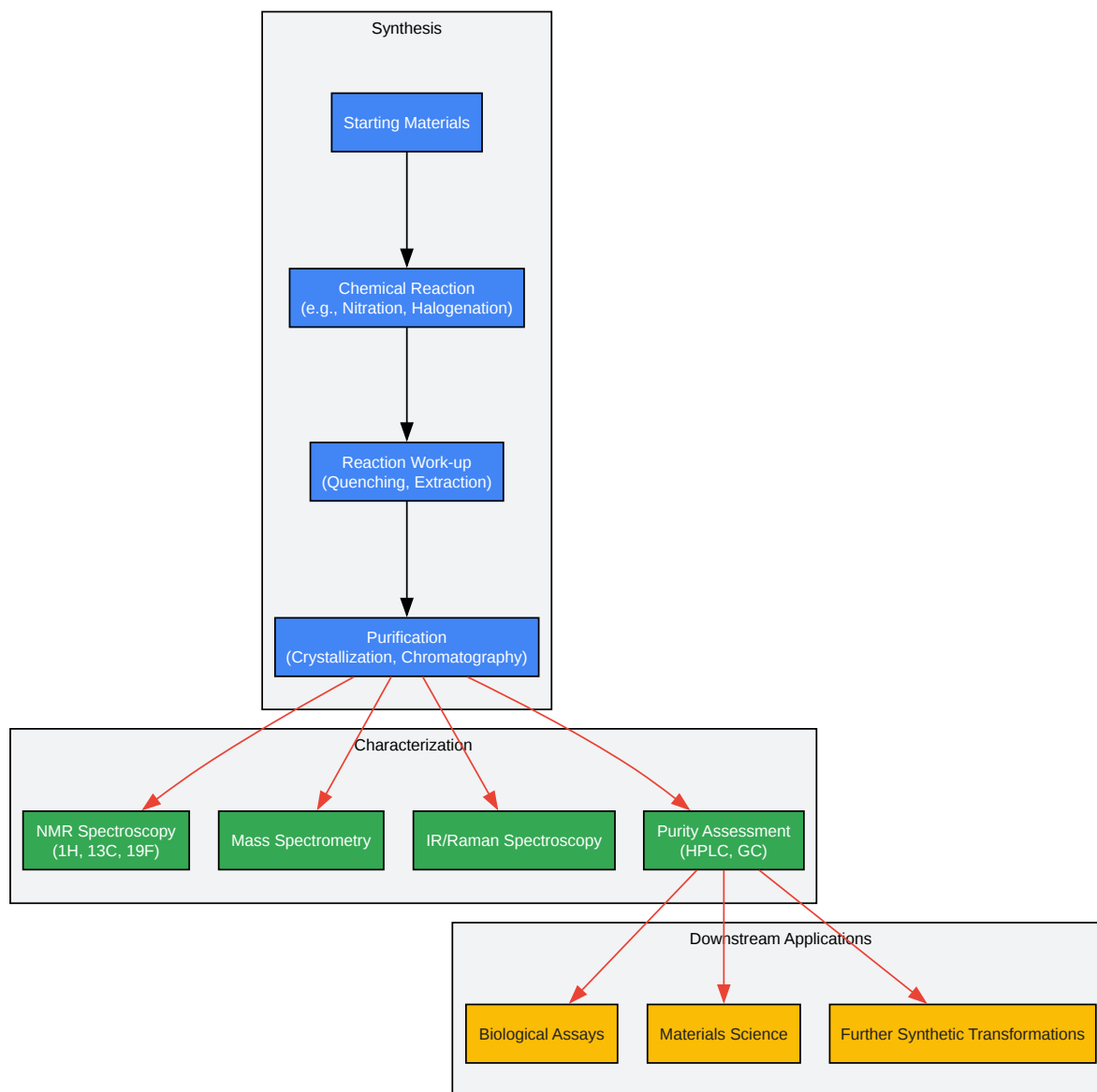
A documented synthetic route to 1-Nitro-3-(trichloromethyl)benzene involves the use of aluminum (III) chloride in benzene-d6 and chlorobenzene at 80°C for 90 hours, which results in a 58% yield.[\[1\]](#)

Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene

The primary synthetic route for 1-Nitro-3-(trifluoromethoxy)benzene is the direct nitration of trifluoromethoxybenzene.^[10] This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.^[10] However, the trifluoromethoxy group is an ortho-, para-director, which can lead to the formation of 1-nitro-4-(trifluoromethoxy)benzene as the major product, making the isolation of the desired meta-isomer challenging.^[10] An alternative approach starts from 3-nitrophenol, which is then converted to the trifluoromethoxy group.^[10]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of substituted nitrobenzenes, applicable to the compounds discussed in this guide.



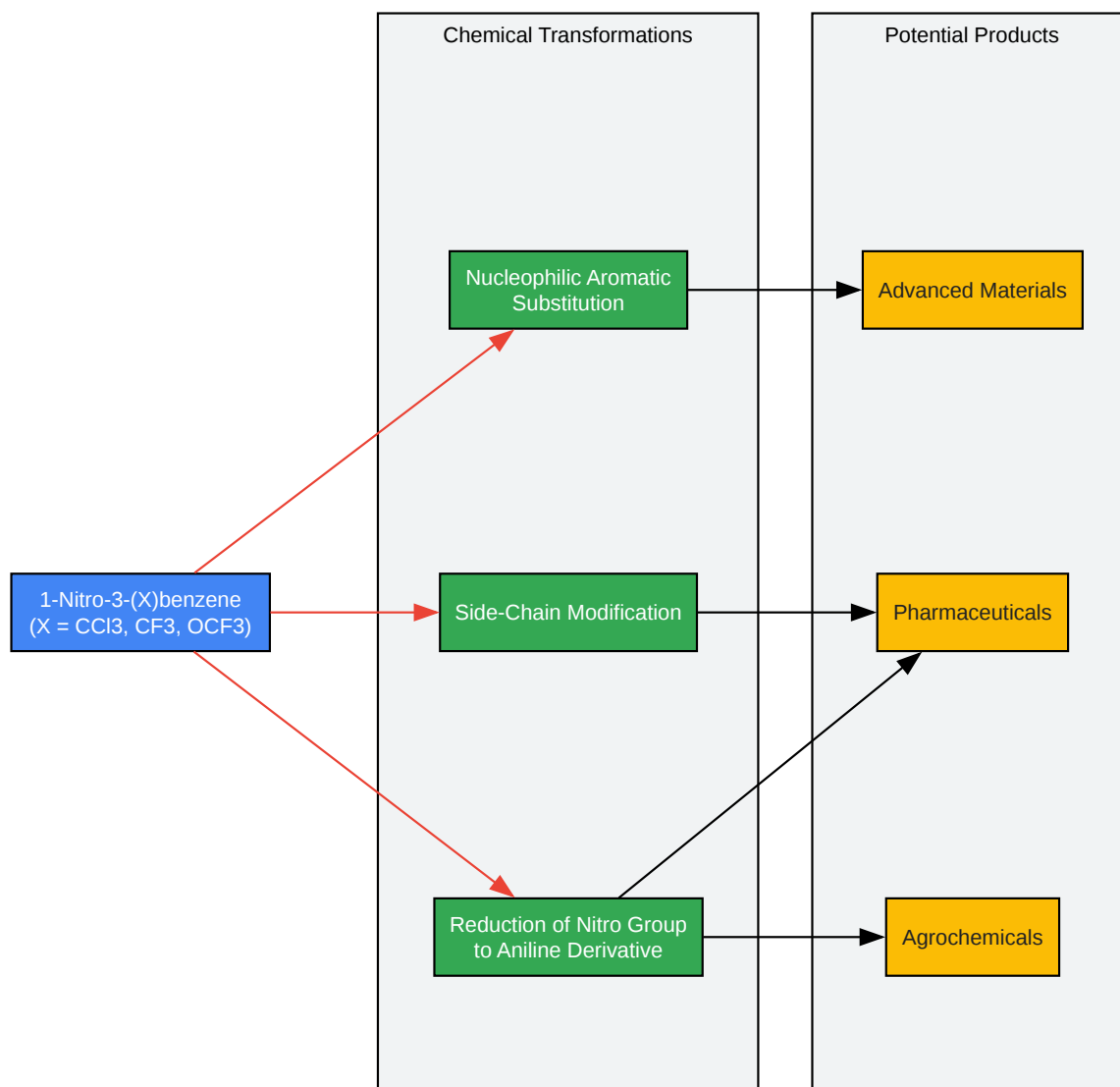
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Caption: General workflow for the synthesis and characterization of substituted nitrobenzenes.

Comparative Reactivity and Applications

The electron-withdrawing nature of the nitro group, combined with the inductive effects of the trichloromethyl, trifluoromethyl, and trifluoromethoxy substituents, significantly influences the reactivity of the aromatic ring. These compounds are valuable intermediates in organic synthesis. For instance, 1-Nitro-3-(trifluoromethoxy)benzene is utilized in the synthesis of pharmaceuticals and agrochemicals.^[11] The trifluoromethoxy group, in particular, can enhance the metabolic stability and lipophilicity of drug candidates.

The general synthetic utility of these compounds is depicted in the following logical relationship diagram.



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Caption: Synthetic utility of 1-Nitro-3-(X)benzene derivatives.

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